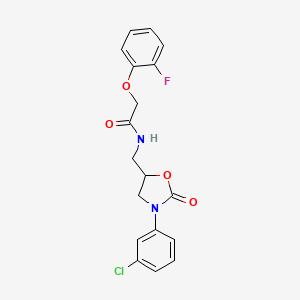

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide is a synthetic organic compound that belongs to the class of oxazolidinones. These compounds are known for their diverse applications in medicinal chemistry, particularly as antibacterial agents.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

The synthesis of N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide typically involves the following steps:

Formation of the oxazolidinone ring: This can be achieved by reacting an appropriate amino alcohol with a carbonyl compound under acidic or basic conditions.

Introduction of the chlorophenyl group: This step involves the substitution of a hydrogen atom on the oxazolidinone ring with a 3-chlorophenyl group, often using a halogenation reaction.

Attachment of the fluorophenoxyacetamide moiety: This final step involves the reaction of the intermediate compound with 2-fluorophenoxyacetic acid or its derivatives under suitable conditions.

Industrial Production Methods

Industrial production methods for such compounds often involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This may include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.

Analyse Des Réactions Chimiques

Types of Reactions

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

Reduction: Reduction reactions can lead to the formation of reduced forms of the compound, such as alcohols or amines.

Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the aromatic rings.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like halogens (Cl₂, Br₂) or nucleophiles (NH₃, OH⁻) can be employed under appropriate conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction could produce alcohols or amines.

Applications De Recherche Scientifique

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets within biological systems. Potential activities include:

- Inhibition of Bacterial Protein Synthesis : Similar compounds have shown effectiveness against bacterial infections by inhibiting ribosomal function.

- Antitumor Activity : Preliminary studies suggest potential anticancer effects through apoptosis induction in cancer cells.

Antimicrobial Activity

Research has demonstrated that derivatives of compounds similar to N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide exhibit significant antimicrobial properties. For instance, several acetamide derivatives have been synthesized and tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli. These studies indicate that modifications to the chlorophenyl group can enhance antibacterial activity, with some derivatives showing minimal inhibitory concentrations (MICs) lower than 1.0 µM against certain strains .

Anticonvulsant Activity

Another area of interest is the anticonvulsant potential of related compounds. A study on substituted oxadiazoles revealed considerable anticonvulsant activity mediated through benzodiazepine receptors, suggesting that similar structural motifs might confer similar effects on neuronal excitability .

Neuroprotective Effects

Recent investigations into small heterocyclic molecules have highlighted their potential as neuroprotective agents in diseases such as amyotrophic lateral sclerosis (ALS). Compounds with structures analogous to this compound have shown promise in inhibiting specific kinases involved in neurodegeneration, thereby offering new therapeutic avenues .

Mécanisme D'action

The mechanism of action of N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide would depend on its specific application. For example, if used as an antibacterial agent, it might inhibit bacterial protein synthesis by binding to the bacterial ribosome. The molecular targets and pathways involved would need to be elucidated through experimental studies.

Comparaison Avec Des Composés Similaires

Similar Compounds

Linezolid: An oxazolidinone antibiotic used to treat infections caused by Gram-positive bacteria.

Tedizolid: Another oxazolidinone antibiotic with similar applications.

Uniqueness

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide may have unique properties such as enhanced potency, reduced side effects, or a broader spectrum of activity compared to similar compounds. These unique features would need to be confirmed through comparative studies.

Activité Biologique

N-((3-(3-chlorophenyl)-2-oxooxazolidin-5-yl)methyl)-2-(2-fluorophenoxy)acetamide, a compound identified by its CAS number 954705-53-4, belongs to a class of oxazolidinone derivatives that have garnered attention for their potential biological activities. This article provides a detailed examination of its biological activity, including mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound features a complex structure characterized by the following molecular formula:

| Property | Value |

|---|---|

| Molecular Formula | C₁₈H₁₉ClN₂O₄S |

| Molecular Weight | 394.9 g/mol |

| CAS Number | 954705-53-4 |

The structure includes an oxazolidinone ring, a chlorophenyl group, and a fluorophenoxy moiety, which may contribute to its biological activity.

This compound is believed to exert its biological effects through several mechanisms:

- Enzyme Inhibition : The compound likely interacts with specific enzymes or receptors, altering their activity. This interaction can lead to changes in cellular signaling pathways.

- Antiparasitic Activity : Preliminary studies suggest that oxazolidinone derivatives exhibit antiparasitic properties, potentially making this compound effective against various protozoan parasites .

- Antimicrobial Effects : Similar compounds have shown promise in inhibiting bacterial growth, indicating that this derivative may also possess antimicrobial properties.

Antiparasitic Activity

Research indicates that oxazolidinone derivatives can exhibit significant antiparasitic activity. For example, compounds with similar structures have demonstrated IC50 values ranging from 13.9 µM to 61.7 µM against Leishmania amazonensis . The introduction of electron-withdrawing groups like chlorine has been shown to enhance this activity.

Antimicrobial Effects

Oxazolidinones are well-known for their antibacterial properties. The mechanism often involves the inhibition of bacterial protein synthesis. For instance, derivatives have been reported to inhibit the growth of various Gram-positive bacteria effectively.

Case Studies and Research Findings

Several studies have explored the biological activities of structurally related compounds:

- Study on Antiparasitic Efficacy :

- Antibacterial Activity Assessment :

Summary of Key Findings

| Activity Type | IC50 Range (µM) | Notes |

|---|---|---|

| Antiparasitic | 13.9 - 61.7 | Effective against Leishmania |

| Antimicrobial | Varies | Inhibits Gram-positive bacteria |

| Selectivity Index | >7.4 | Indicates potential low toxicity |

Propriétés

IUPAC Name |

N-[[3-(3-chlorophenyl)-2-oxo-1,3-oxazolidin-5-yl]methyl]-2-(2-fluorophenoxy)acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16ClFN2O4/c19-12-4-3-5-13(8-12)22-10-14(26-18(22)24)9-21-17(23)11-25-16-7-2-1-6-15(16)20/h1-8,14H,9-11H2,(H,21,23) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PQGADZCSAHLQRW-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(OC(=O)N1C2=CC(=CC=C2)Cl)CNC(=O)COC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16ClFN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

378.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.